Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate
Description
Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is a cyclohexane-based ester featuring a piperidinyloxy substituent at the 4-position of the cyclohexane ring. While direct data on this compound are absent in the provided evidence, its structural analogs—particularly cyclohexane carboxylates with diverse substituents—are well-documented. These compounds are pivotal in bioconjugation chemistry, drug development, and materials science due to their tunable reactivity and stability .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
methyl 4-piperidin-4-yloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h10-12,14H,2-9H2,1H3 |
InChI Key |
MWFPZWKGILXLFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate typically involves the reaction of 4-hydroxycyclohexanecarboxylic acid with piperidine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, which can modulate neurological activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate with structurally related cyclohexane derivatives:
Stability and Reactivity
- Maleimide-containing analogs (IV, VII) : Demonstrated pH-dependent stability. At pH 7.0 and 30°C, IV and VII showed fair stability, while other maleimides (e.g., V, VI) decomposed significantly. Their NHS/sulfo-NHS esters enhance reactivity with primary amines, making them ideal for crosslinking proteins .
- Piperidinyloxy analog: The piperidine group may improve solubility in polar solvents compared to purely hydrophobic analogs (e.g., dimethylamino derivatives). However, the ether linkage (piperidinyloxy) could confer hydrolytic instability under acidic conditions, akin to ester groups.
- Hydroxymethyl derivative : The alcohol group enables further functionalization (e.g., esterification, oxidation), unlike the piperidinyloxy or maleimide analogs .
Solubility and Application Scope
- Succinimidyl/sulfo-succinimidyl esters (IV, VII) : IV requires organic solvents for dissolution, whereas VII’s sulfonate group enhances water solubility, broadening its utility in physiological buffers .
- Dimethylamino derivative (C₁₀H₁₉NO₂): Likely soluble in polar aprotic solvents (e.g., DMSO) due to its tertiary amine, making it suitable for small-molecule drug screens .
- Piperidinyloxy analog : Predicted to exhibit moderate aqueous solubility, bridging hydrophobic (cyclohexane) and hydrophilic (piperidine) domains.
Bioconjugation Efficiency
- Compounds II and III (succinimidyl 4-maleimidobutyrate/hexanoate) achieved 80% recovery in Fab’-peroxidase conjugates, outperforming IV and VII in coupling efficiency. This highlights the impact of spacer length on maleimide reactivity .
Pharmacological Potential
- The dimethylamino derivative (CAS: 609805-43-8) is marketed as a bioactive small molecule, suggesting its utility in targeting enzymes or receptors via amine-mediated interactions .
- Piperidine-containing compounds are prevalent in CNS drugs due to blood-brain barrier permeability, positioning the piperidinyloxy analog as a candidate for neuroactive agent development.
Biological Activity
Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane core substituted with a piperidine ring and a carboxylate ester moiety. The molecular structure can be represented as follows:
This structure contributes to its lipophilicity and ability to cross biological membranes, which is critical for its pharmacological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses .
- Synergistic Effects with Antibiotics : Certain analogs have demonstrated synergistic activity with fluoroquinolones against resistant strains of Staphylococcus aureus, suggesting potential use in combination therapies .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that modifications to the piperidine moiety significantly influenced their effectiveness against bacterial strains. For instance, compounds that retained the piperidine structure while varying other substituents showed enhanced activity against resistant S. aureus strains.
| Compound | MIC (µg/mL) | Synergistic Effect with Ciprofloxacin |
|---|---|---|
| 3a | 3.13 | Yes |
| 3b | 1.56 | Yes |
| 4a | 12.5 | Moderate |
The table above summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting their potential as effective antimicrobial agents.
Case Studies
- In Vitro Studies on Human Cell Lines : Compounds derived from similar scaffolds exhibited low toxicity in human THP-1 and A549 cell lines, indicating a favorable safety profile for further development .
- Animal Models : In vivo studies involving mouse models have shown that certain derivatives can effectively reduce inflammation and pain responses, supporting their therapeutic potential in treating inflammatory diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound derivatives are crucial for their therapeutic application. Key findings include:
- Absorption and Distribution : Compounds demonstrate good oral bioavailability and tissue distribution, making them suitable candidates for systemic administration.
- Metabolism : Initial studies suggest that the metabolism of these compounds occurs primarily via hepatic pathways, with potential for drug-drug interactions needing further investigation .
Q & A
Q. Basic
- MS (ESI+) : Confirms molecular ion peaks (e.g., m/z 452 [M + H]+ for related spirocyclic compounds).
- ¹H/¹³C NMR : Resolves cyclohexane ring protons (δ 1.35–2.67 ppm) and piperidinyloxy signals (δ 3.67–3.75 ppm).
- Column Chromatography : Monitors purity via TLC and isolates isomers using gradient elution .
What strategies resolve cis/trans isomers of this compound?
Q. Advanced
- Chromatographic Separation : Use silica gel columns with polar modifiers (e.g., triethylamine) to improve resolution.
- Crystallization : Leverage solubility differences in solvents like dichloromethane/hexane.
- Dynamic NMR : Analyze isomerization barriers by variable-temperature NMR to inform separation protocols .
How is this compound applied in bioconjugation, and what methodological considerations apply?
Basic
The compound’s ester and piperidinyloxy groups make it a candidate for heterobifunctional crosslinking , similar to SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Applications include:
- Conjugating antibodies to cytotoxic agents (e.g., in antibody-drug conjugates).
- Immobilizing enzymes on solid supports via amine-reactive esters.
Key steps involve pH control (pH 7–8 for amine coupling) and quenching excess reagents with tris buffer .
How does pH influence the stability of this compound in drug delivery systems?
Q. Advanced
- Acidic Conditions : Ester hydrolysis may occur, releasing carboxylic acid derivatives.
- Neutral/Basic Conditions : The piperidinyloxy group remains stable, favoring maleimide-thiol conjugation (e.g., in siRNA delivery systems).
- Optimization : Use stability-indicating HPLC assays to monitor degradation under physiological pH (e.g., 4.5–7.4) and adjust linker chemistry accordingly .
What computational tools predict the compound’s reactivity in novel synthetic pathways?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks on the ester group.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
- Retrosynthesis Software (e.g., Chematica): Proposes routes using commercially available piperidine and cyclohexane precursors .
How are contradictions in spectral data addressed during structural confirmation?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., cyclohexane vs. piperidinyloxy protons).
- High-Resolution MS : Differentiates isobaric impurities.
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
